molecular formula C18H22N4O5 B2553169 N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 942012-37-5

N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2553169
CAS No.: 942012-37-5
M. Wt: 374.397
InChI Key: RGDMQVPSLJVPCM-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features an isoxazole ring, a methoxyphenyl group, and a morpholinoethyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the morpholinoethyl moiety: This can be done through nucleophilic substitution reactions.

    Formation of the oxalamide linkage: This final step involves the reaction of the intermediate compounds with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-25-14-4-2-3-13(11-14)15(22-6-9-26-10-7-22)12-19-17(23)18(24)20-16-5-8-27-21-16/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDMQVPSLJVPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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